2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one -

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one

Catalog Number: EVT-4686183
CAS Number:
Molecular Formula: C24H29N3O3
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

  • Compound Description: This compound is a chalcone derivative investigated for its antimalarial activity through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
  • Relevance: This compound shares a similar backbone structure with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, both featuring a 1H-indol-3-yl group linked to a phenyl-propenone moiety. The key difference lies in the substitutions on the indole and phenyl rings and the absence of the 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl chain in (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It has been characterized in vitro and in vivo, demonstrating potent inhibition of arginine vasopressin (AVP)-induced corticotropin release and anxiolytic-like activity. []
  • Relevance: This compound, like 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, contains a central indole moiety. The presence of the indole ring system in both structures highlights a potential shared pharmacophore, albeit with significantly different substituents and overall structures. []

2-Hydroxy-3-(1H-indol-3-yl)propenoic acid

  • Compound Description: This compound is a co-crystal former with 3,5-dinitrobenzoic acid. The resulting co-crystal exhibits hexamolecular hydrogen-bonded and π–π-bonded structures. []
  • Relevance: Both 2-hydroxy-3-(1H-indol-3-yl)propenoic acid and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone share a 2-hydroxy-3-(1H-indol-3-yl)propyl substructure. This structural similarity suggests potential similarities in their physicochemical properties and possible interactions with biological targets. []

4-(1H-Indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones

  • Compound Description: This class of compounds was synthesized and evaluated for their anti-inflammatory activity. Several derivatives exhibited significant activity, surpassing the standard drug ibuprofen in some cases. []
  • Relevance: These compounds, similar to 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, incorporate the 1H-indol-3-yl group as a central structural motif. The presence of this shared pharmacophore hints at potential overlapping biological activities, despite the significant structural differences. []

(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

  • Compound Description: This compound is a chalcone derivative characterized by single-crystal X-ray diffraction analysis. []
  • Relevance: This compound shares a strong structural resemblance with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone. Both compounds feature a (1H-indol-3-yl)-propenone core structure. The differences lie in the presence of a methyl substituent on the indole ring in (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone and the absence of the 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl side chain. []

5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofuran carboxamide

  • Compound Description: This compound is an antidepressant medication. Research has focused on the preparation and characterization of different polymorphic forms of its hydrochloride salt. [, ]
  • Relevance: Both this compound and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone contain a 1H-indol-3-yl group and a piperazine ring. The presence of these structural elements suggests a potential common pharmacophore. [, ]

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

  • Compound Description: HIOC was investigated for its neuroprotective effects in a mouse model of optic nerve crush. Systemic administration of HIOC increased retinal ganglion cell survival, suggesting potential therapeutic benefit. []
  • Relevance: HIOC and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone share a common structural element: the 5-Hydroxy-1H-indol-3-yl group. This shared moiety suggests potential similarities in their binding affinity to specific biological targets or in their metabolic pathways. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (BisP4)

  • Compound Description: BisP4 is a bispidinone derivative investigated for its cytotoxic effects on pancreatic cancer cells. This compound demonstrated significant cytotoxicity and induced apoptosis in MiaPaca-2 cell lines. []
  • Relevance: BisP4 and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone share the 1H-indol-3-yl group as a central structural feature. This commonality suggests a possible shared pharmacophore, although their overall structures and biological activities differ significantly. []

2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione

  • Compound Description: This compound's crystal structure was determined using single-crystal X-ray diffraction analysis. The crystal packing reveals the presence of intermolecular hydrogen bonds involving water molecules as packing solvents. []
  • Relevance: This compound and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone both contain the 2-hydroxy-(1H-indol-3-yl) structural motif. Although their overall structures differ, the presence of this common fragment suggests possible shared features in their physicochemical properties or potential interactions with biological targets. []

5-(4-Hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide (Z-CM-I-1)

  • Compound Description: Z-CM-I-1 is a curcumin/melatonin hybrid compound that has shown promising results in ameliorating Alzheimer’s disease (AD)-like pathology in the APP/PS1 mouse model. It demonstrated significant reduction in Aβ accumulation, inflammation, oxidative stress, and synaptic dysfunction. []
  • Relevance: While structurally different, Z-CM-I-1 shares a core 1H-indol-3-yl moiety with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone. This shared pharmacophore suggests that, despite their distinct overall structures, both compounds may interact with similar biological pathways or targets, albeit with different affinities or specificities. []

3-((1H-Indol-3-yl)methyl)-4-hydroxy-2H-chromen-2-one Derivatives

  • Compound Description: These derivatives were investigated for their ability to detect fluoride ions (F−) through colorimetric and fluorometric changes. They exhibited high selectivity and sensitivity towards F− ions, accompanied by fluorescence quenching and a color change. []
  • Relevance: These compounds, like 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, contain the 1H-indol-3-yl group as a key structural element. This shared feature may contribute to similar reactivity profiles or interactions with certain chemical entities. []

1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis. The crystal packing reveals a network of N—H⋯O and O—H⋯O hydrogen bonds, influencing the three-dimensional arrangement of molecules. []
  • Relevance: Both this compound and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone feature a 1H-indol-3-yl moiety and a hydroxyethyl group. This structural similarity suggests potential overlap in their physicochemical properties and potential interactions with biological targets, despite differences in their overall structures. []

N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide (FK888)

  • Compound Description: FK888 is a potent and selective substance P (SP) antagonist. It exhibits high affinity for the neurokinin-1 (NK1) receptor and demonstrates oral bioavailability. []
  • Relevance: FK888, although structurally distinct, incorporates a 1-methyl-1H-indol-3-yl moiety, a feature also present in 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone. This shared pharmacophore suggests potential similarities in their binding interactions with certain biological targets, albeit with different affinities and selectivities. []

5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2(1H)-indol-2-one mesylate trihydrate (Ziprasidone)

  • Compound Description: Ziprasidone, marketed as Geodon among other brand names, is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. [, , , ]
  • Relevance: Ziprasidone shares a core 1,3-dihydro-2(1H)-indol-2-one structure with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, although with different substituents. The presence of this common scaffold indicates that both compounds might exhibit some degree of similarity in their binding interactions with certain biological targets. [, , , ]

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic Acid

  • Compound Description: This compound is a key intermediate in the synthesis of certain antidepressant medications. Efforts have been made to improve the efficiency and scalability of its synthesis. []
  • Relevance: Both 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone incorporate a 1H-indol-3-yl group and a piperazine ring. The presence of these structural elements suggests possible similarities in their binding affinities to certain biological targets. []
  • Compound Description: This compound was synthesized as part of a research program exploring novel indole-based molecules as potential cannabinoid agonists. []
  • Relevance: This compound shares structural similarities with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, notably the presence of a 5-hydroxy-1H-indol-3-yl moiety and an aryl ketone group. This overlap in key structural features suggests these compounds might interact with similar biological targets, despite differences in their overall structures. []

2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acids and esters

  • Compound Description: This class of compounds exhibits antiviral activity, specifically against influenza and hepatitis C viruses. []
  • Relevance: These compounds share a common structural element with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone: the 5-hydroxy-1H-indol-3-yl group. This shared moiety suggests a possible common pharmacophore and potential for overlapping biological activity. []

4-Hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole

  • Compound Description: This compound is a degradation product and metabolite of the potent 5-HT3 receptor antagonist, ramosetron. Despite its origin as a degradation product, it retains potent 5-HT3 receptor antagonist activity. []
  • Relevance: Both this compound and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone contain the (1-methyl-1H-indol-3-yl) group as a key structural component. This structural similarity may translate to shared binding affinities with specific biological targets, such as serotonin receptors. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZD3523)

  • Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and potent inhibition of LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: While structurally distinct, ZD3523 and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone share a core indole moiety. This shared feature, despite the significant differences in their overall structures, highlights the potential versatility of the indole scaffold in medicinal chemistry and its ability to interact with a range of biological targets. []

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824)

  • Compound Description: NTRC-824 is a neurotensin-like nonpeptide compound that selectively targets the neurotensin receptor type 2 (NTS2). It exhibits high selectivity for NTS2 over NTS1 and demonstrates functional activity similar to the endogenous ligand, neurotensin. []
  • Relevance: Although structurally different from 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, NTRC-824 shares a core indole scaffold. This shared feature, even within vastly different molecular architectures, emphasizes the importance of the indole ring as a pharmacophore in medicinal chemistry. []

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential antitubercular agents. Derivatives with electron-donating substituents on the phenyl ring exhibited increased potency against Mycobacterium tuberculosis. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: This compound was synthesized using an environmentally friendly photochemical approach. The synthesis involves a unique ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment. []

2′,3′,4′,9′-Tetrahydrospiro[cyclohexane-1,1′-(1H)pyrido[3,4-b]indol]-2-ones

  • Compound Description: This class of compounds serves as key intermediates in the synthesis of more complex polycyclic structures with potential biological activity. The synthesis involves a Pictet-Spengler reaction as a crucial step. []
  • Relevance: These compounds, like 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, incorporate the 1H-indol-3-yl moiety. The presence of this shared pharmacophore suggests a potential for overlapping biological activity. []

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a new antiestrogen compound that inhibits the growth of both tamoxifen-sensitive and -resistant tumors. Unlike tamoxifen, ERA-923 is not uterotropic in preclinical models. []
  • Relevance: ERA-923 shares the core indole structure with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, albeit with different substitutions and modifications. The presence of the indole ring suggests a possible common pharmacophore and highlights the versatility of the indole scaffold for interacting with various biological targets, including estrogen receptors. []

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

  • Compound Description: This compound, with its extended conjugated system, has been investigated for potential non-linear optical properties. Its crystal structure reveals intermolecular C—H⋯N and C—H⋯O hydrogen bonds. []
  • Relevance: While structurally distinct from 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, this compound shares a core 2,3-dihydro-1H-indol-1-yl moiety. This highlights the potential for the indole scaffold to be incorporated into diverse molecular architectures for specific material properties or biological activities. []
  • Compound Description: These compounds are designed as HIV-1 reverse transcriptase inhibitors. They are structurally related to the Upjohn BHAP inhibitors and incorporate a sphingosinyl or galactosylsphingosinyl segment to target the HIV virion. []
  • Relevance: These compounds, like 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, contain the 1H-Indol-5-yl group. This structural similarity suggests that both compounds might exhibit some overlap in their binding interactions with specific biological targets. []

8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds was synthesized and evaluated for its cardiovascular activity. Some derivatives showed significant prophylactic antiarrhythmic activity and hypotensive effects. []
  • Relevance: Though not structurally identical, these compounds share a key structural motif with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone: the 2-hydroxy-3-piperazinopropyl group. This shared fragment suggests potential similarities in their pharmacological profiles and interactions with specific biological targets, particularly those involved in cardiovascular function. []
  • Compound Description: This series of pyrazole derivatives was investigated for various pharmacological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects. Some compounds displayed potent platelet antiaggregating activity comparable to acetylsalicylic acid. []
  • Relevance: While structurally distinct from 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, this research highlights the exploration of diverse chemical scaffolds for various pharmacological activities, including those relevant to cardiovascular and inflammatory processes. This emphasizes the broader context of medicinal chemistry research and the search for new therapeutic agents. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

  • Compound Description: The crystal structure of this compound was determined, revealing details about its molecular geometry and crystal packing interactions. The molecule exhibits intramolecular and intermolecular hydrogen bonds. []
  • Relevance: Although structurally different from 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, this research underscores the importance of crystallographic studies in understanding the structural features of organic compounds, which is crucial for rational drug design and material science. []

5-[[3-(2-Amino-2-carboxyethyl)-5-hydroxy-1H-indol-4-yl]oxy]-[3-(2-amino-2-carboxyethyl)]-1H-indole

  • Compound Description: This compound is a putative aberrant metabolite of 5-hydroxytryptophan (5-HTPP). Its electrochemical and peroxidase-mediated oxidations have been investigated. []
  • Relevance: This compound and 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone share the 5-hydroxy-1H-indol-3-yl group. This structural similarity suggests a potential common metabolic pathway or similar interactions with enzymes involved in neurotransmitter metabolism. []

(2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of AJ-9677, a potent and selective human and rat β3-adrenergic receptor agonist. A scalable synthetic route for this compound was developed. []
  • Relevance: This compound, similar to 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, contains a central indole ring system. While their overall structures differ, the shared indole core highlights the importance of this scaffold in medicinal chemistry, particularly for targeting adrenergic receptors. []

Rac-2-(1,3-Dioxo-isoindolin-2-yl)ethyl 4-methyl-N-phenyl-N000 -(triiso-propylsilyl)benzenesulfondiimidoate

  • Compound Description: This compound represents a novel substance class characterized by its unique sulfur-nitrogen bonding pattern. Its crystal structure was determined using single-crystal X-ray diffraction. []

1-[2-[4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone

  • Compound Description: This compound is a potent and selective serotonin 5-HT2 receptor antagonist. It exhibits high affinity for the 5-HT2 receptor and low affinity for dopamine D2 and α1-adrenergic receptors. []
  • Relevance: This compound, like 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, incorporates an indole ring, highlighting the importance of this scaffold in medicinal chemistry, particularly for targeting serotonin receptors. []
  • Compound Description: This compound is a merocyanine-type molecule that exists in a zwitterionic form in its crystal structure. The crystal packing reveals an extensive network of hydrogen bonds involving solvent water molecules. []
  • Relevance: This compound, similar to 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, contains a 1-(2-hydroxyethyl)-indole moiety. This shared structural element suggests potential similarities in their physicochemical properties. []

[(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane] ([H]A-585539)

  • Compound Description: [H]A-585539 is a novel, high-affinity α7 neuronal nicotinic receptor agonist radioligand. It exhibits high selectivity for the α7 nAChR with excellent binding characteristics in rat and human brain. []
  • Relevance: Although structurally distinct from 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone, [H]A-585539 underscores the importance of developing selective ligands for specific receptor subtypes. This highlights the broader goal of medicinal chemistry in designing targeted therapies with improved efficacy and reduced side effects. []
  • Compound Description: These compounds are Schiff bases synthesized from mesalazine and pyrrole-2-carbaldehyde or indole-2-carbaldehyde, respectively. They were evaluated for their antibacterial activity. []
  • Relevance: Compound 2 shares a structural similarity with 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)-1-propanone due to the presence of the 1H-indol-yl group. This structural resemblance suggests that both compounds might interact with similar biological targets, despite their overall structural differences. []

Properties

Product Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C24H29N3O3/c1-17-6-8-18(9-7-17)22(27-12-10-26(11-13-27)14-15-28)24(30)23(29)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,22,24-25,28,30H,10-15H2,1H3

InChI Key

MOSUQTQWNMTFOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)CCO

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.